2-Cyclopropyl-6-propylpyrimidine-4-carbonitrile
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Overview
Description
2-Cyclopropyl-6-propylpyrimidine-4-carbonitrile is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-6-propylpyrimidine-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable nitrile derivative in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) or acetone and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-6-propylpyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-Cyclopropyl-6-propylpyrimidine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-propylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-6-methylpyrimidine-4-carbonitrile
- 6-Chloro-2-cyclopropylpyrimidine-4-carbonitrile
Comparison
Compared to similar compounds, 2-Cyclopropyl-6-propylpyrimidine-4-carbonitrile may exhibit unique properties due to the presence of the propyl group, which can influence its reactivity and biological activity. The cyclopropyl group also contributes to the compound’s stability and its ability to interact with various molecular targets.
Properties
Molecular Formula |
C11H13N3 |
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Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-cyclopropyl-6-propylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C11H13N3/c1-2-3-9-6-10(7-12)14-11(13-9)8-4-5-8/h6,8H,2-5H2,1H3 |
InChI Key |
AWWKVPOLWVFCRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NC(=N1)C2CC2)C#N |
Origin of Product |
United States |
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